![molecular formula C20H18ClF2N5O3 B12457775 N-[4-(chlorodifluoromethoxy)phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12457775.png)
N-[4-(chlorodifluoromethoxy)phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asciminib is a first-in-class allosteric inhibitor of the BCR::ABL1 kinase activity, primarily used in the treatment of chronic-phase chronic myeloid leukemia (CML). It is specifically designed to target the myristoyl pocket of the BCR::ABL1 protein, offering a novel mechanism of action compared to traditional tyrosine kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of asciminib involves multiple steps, starting with the preparation of key intermediates. One method includes the use of sodium hydride and ethyl formate in a controlled reaction environment. The reaction is carried out at low temperatures (0-5°C) initially and then gradually heated to 75-80°C for an extended period .
Industrial Production Methods: In industrial settings, the production of asciminib is optimized for scalability and efficiency. High-performance liquid chromatography (HPLC) is often employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Asciminib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and functionalization.
Common Reagents and Conditions: Common reagents used in the reactions involving asciminib include sodium hydride, ethyl formate, and hydrochloric acid. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions are intermediates that are further processed to yield the final compound, asciminib. These intermediates are crucial for the overall synthesis and ensure the compound’s efficacy and stability.
Scientific Research Applications
Asciminib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying allosteric inhibition mechanisms. In biology, it is used to investigate the role of the BCR::ABL1 protein in cellular processes. In medicine, asciminib is a promising therapeutic agent for treating chronic-phase chronic myeloid leukemia, especially in patients who have developed resistance to other tyrosine kinase inhibitors .
Mechanism of Action
Asciminib exerts its effects by binding to the myristoyl pocket of the BCR::ABL1 protein, thereby inhibiting its kinase activity. This binding locks the protein in an inactive conformation, preventing it from promoting the proliferation of leukemic cells. This mechanism is distinct from other tyrosine kinase inhibitors that target the ATP-binding site .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include imatinib, dasatinib, nilotinib, and ponatinib. These compounds also target the BCR::ABL1 protein but bind to the ATP-binding site rather than the myristoyl pocket .
Uniqueness of Asciminib: Asciminib’s uniqueness lies in its allosteric inhibition mechanism, which offers several advantages over traditional ATP-competitive inhibitors. It is effective against a broader range of BCR::ABL1 mutations, including the T315I mutation, which is resistant to many other inhibitors .
Asciminib represents a significant advancement in the treatment of chronic-phase chronic myeloid leukemia, offering new hope for patients with limited treatment options. Its unique mechanism of action and broad applicability in scientific research make it a compound of great interest in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C20H18ClF2N5O3 |
|---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30) |
InChI Key |
VOVZXURTCKPRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


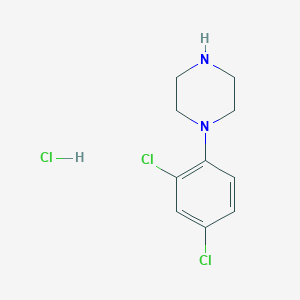
![3,3'-Methanediylbis(6-{[(benzylsulfanyl)acetyl]amino}benzoic acid)](/img/structure/B12457702.png)
![N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B12457706.png)

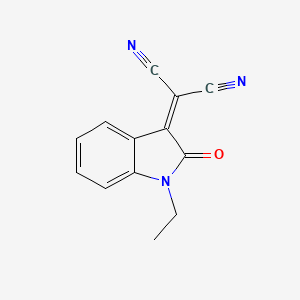
![7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12457731.png)
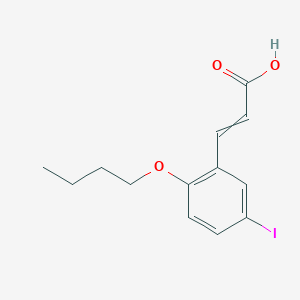
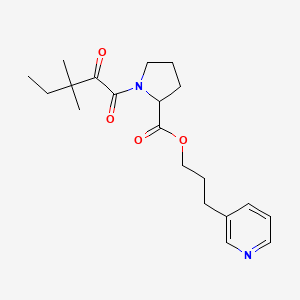
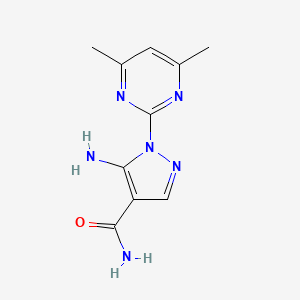
![3,4'-dimethylbiphenyl-4-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12457769.png)
![4-Methyl-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12457776.png)
![N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B12457781.png)
![2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide](/img/structure/B12457786.png)

